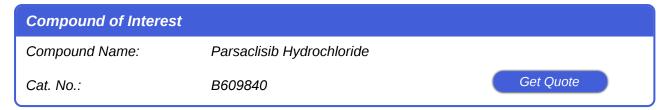


# Comparative analysis of Parsaclisib in CITADEL clinical trials

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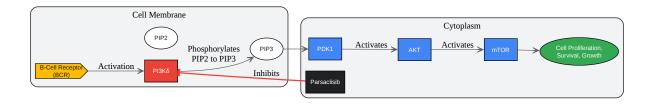
An Objective Comparison of Parsaclisib's Performance in the CITADEL Clinical Trial Program

This guide provides a detailed comparative analysis of Parsaclisib, a potent and highly selective next-generation PI3K $\delta$  inhibitor, based on data from the comprehensive CITADEL clinical trial program. The performance of Parsaclisib is evaluated across various B-cell malignancies and benchmarked against other approved PI3K inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

## **Mechanism of Action**

Parsaclisib is an oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K $\delta$ ).[1] The PI3K $\delta$  signaling pathway is a crucial mediator for the activation, proliferation, and survival of B-cells and is frequently dysregulated in B-cell malignancies.[2] Parsaclisib was specifically engineered for high selectivity, demonstrating at least a 10,000-fold greater affinity for PI3K $\delta$  over the  $\alpha$ ,  $\beta$ , and  $\gamma$  isoforms.[3][4] This targeted approach aims to maximize efficacy within malignant B-cells while minimizing off-target toxicities associated with broader PI3K inhibition. [2][5] Its mechanism involves directly blocking PI3K-mediated proliferation and indirectly controlling tumor growth by inhibiting immunosuppressive regulatory T-cells.[2][6]





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Caption: PI3K $\delta$  signaling pathway and the inhibitory action of Parsaclisib.

## The CITADEL Clinical Trial Program

The CITADEL (A Study of INCB050465 in Participants With B-Cell Malignancies) program consists of several Phase 2, open-label, multicenter studies designed to evaluate the efficacy and safety of Parsaclisib monotherapy in patients with various types of relapsed or refractory (R/R) non-Hodgkin lymphomas.[7][8]

## **Experimental Protocols**

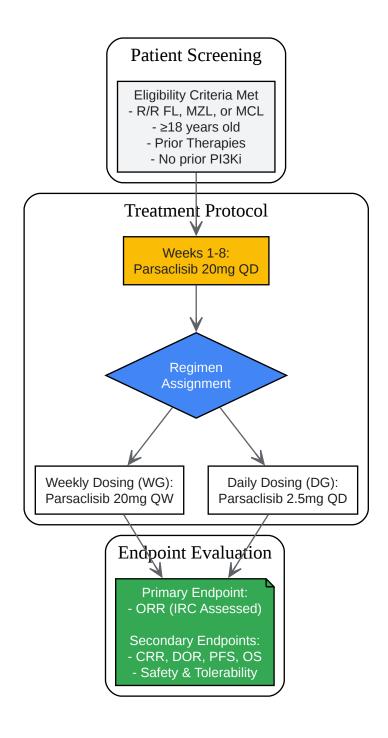
Study Design: The core CITADEL trials (203, 204, and 205) were similarly structured as Phase 2, open-label studies.[7]

- Patient Population: The trials enrolled adult patients (≥18 years) with histologically confirmed R/R Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), or Mantle Cell Lymphoma (MCL) who had received at least one or two prior systemic therapies.[7] A key exclusion criterion was prior treatment with a PI3K inhibitor.[7] The CITADEL-205 study for MCL included separate cohorts for patients who were Bruton's tyrosine kinase (BTK) inhibitornaïve and those who were BTKi-experienced.[9][10]
- Dosing Regimen: A notable feature of the trials was the dose-regimen evaluation. Patients initially received Parsaclisib 20 mg once daily (QD) for 8 weeks. Subsequently, they were assigned to either a weekly dosing group (WG) receiving 20 mg once weekly or a daily dosing group (DG) receiving 2.5 mg QD.[3][7][11] The daily dosing regimen was ultimately



selected for primary analysis and further assessment.[7] All patients were required to receive prophylaxis for Pneumocystis jirovecii pneumonia.[7]

Endpoints: The primary endpoint across the studies was the Objective Response Rate
(ORR), as assessed by an independent review committee.[8] Key secondary endpoints
included Complete Response Rate (CRR), Duration of Response (DOR), Progression-Free
Survival (PFS), Overall Survival (OS), and a thorough evaluation of safety and tolerability.[8]





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